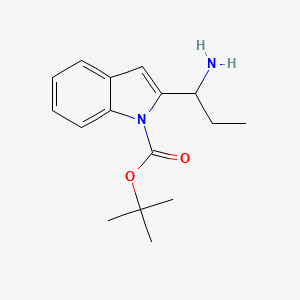

tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C16H22N2O2 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

tert-butyl 2-(1-aminopropyl)indole-1-carboxylate |

InChI |

InChI=1S/C16H22N2O2/c1-5-12(17)14-10-11-8-6-7-9-13(11)18(14)15(19)20-16(2,3)4/h6-10,12H,5,17H2,1-4H3 |

InChI Key |

ASFMTXUFPSDTNE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis with Post-Functionalization

The Fischer indole synthesis remains a cornerstone for constructing indole frameworks. This method involves cyclizing arylhydrazones under acidic conditions to form the indole core. For the target compound, the protocol can be adapted as follows:

Step 1: Formation of Arylhydrazone

A ketone precursor, such as 1-aminopropyl ketone, is condensed with phenylhydrazine in ethanol under reflux to yield the corresponding hydrazone.

Step 2: Cyclization

The hydrazone is treated with a protic acid (e.g., HCl or HSO) or a Lewis acid (e.g., ZnCl) at elevated temperatures (80–120°C) to induce cyclization, forming the indole skeleton.

Step 3: tert-Butyl Carboxylation

The indole nitrogen is protected using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. This step introduces the tert-butyl carbamate group at the 1-position.

Step 4: Aminopropyl Introduction

A Michael addition or alkylation reaction installs the 1-aminopropyl group at the 2-position. For example, treatment with allylamine followed by hydrogenation or reductive amination may be employed.

Challenges :

Direct Alkylation of Prefunctionalized Indole

This route begins with a preformed indole derivative containing a tert-butyl carboxylate group.

Step 1: Synthesis of tert-Butyl 1H-indole-1-carboxylate

Indole is treated with tert-butyl chloroformate in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) at 0–25°C. This step achieves >85% yield with minimal byproducts.

Step 2: Regioselective Alkylation at C2

The 2-position of indole is activated for electrophilic substitution. A Friedel-Crafts alkylation using 1-aminopropyl bromide and a Lewis acid catalyst (e.g., AlCl) in dichloromethane introduces the aminopropyl group. However, competing N-alkylation may occur, requiring careful stoichiometric control.

Optimization :

Reductive Amination Approach

Step 1: Synthesis of 2-(1-Oxopropyl)-1H-indole-1-carboxylate

tert-Butyl 1H-indole-1-carboxylate undergoes Vilsmeier-Haack formylation at the 3-position, followed by Grignard addition with methylmagnesium bromide to install a propanal side chain.

Step 2: Reductive Amination

The ketone intermediate is treated with ammonia and a reducing agent (e.g., NaBHCN) in methanol to yield the 1-aminopropyl group. This method avoids harsh alkylation conditions and improves regioselectivity.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazones | HCl, ZnCl | 80–120°C, acidic | 60–70% | >90% |

| Direct Alkylation | tert-Butyl 1H-indole-1-carboxylate | 1-aminopropyl bromide, AlCl | −78°C, anhydrous | 50–65% | 85–90% |

| Reductive Amination | 2-(1-Oxopropyl)indole derivative | NaBHCN, NH | RT, methanol | 75–80% | >95% |

Key Observations :

-

The reductive amination route offers higher yields and purity due to milder conditions.

-

Direct alkylation suffers from competing N-alkylation, necessitating advanced purification techniques.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a transient protective moiety for the indole nitrogen, enabling selective functionalization. Acidic cleavage is the standard deprotection method:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free 1H-indole-2-(1-aminopropyl) | 92–98% |

This step is critical for accessing reactive intermediates in pharmaceutical synthesis, as demonstrated in the preparation of unprotected indole derivatives for cross-coupling .

Halogenation Reactions

The indole ring undergoes regioselective halogenation under radical or electrophilic conditions:

Bromination

| Reagents/Conditions | Position Modified | Product | Yield | Source |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS), TsOH·H₂O | C4 | 4-Bromo-2-(1-aminopropyl)-1H-indole-1-Boc | 78% |

Iodination

| Reagents/Conditions | Position Modified | Product | Yield | Source |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS), TsOH·H₂O | C3 | 3-Iodo-2-(1-aminopropyl)-1H-indole-1-Boc | 81% |

Halogenation enhances reactivity for subsequent cross-coupling steps, as seen in the synthesis of duocarmycin analogs .

Reductive Amination

The primary amine on the propyl side chain participates in reductive amination:

| Reagents/Conditions | Carbonyl Source | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₃CN, MeOH | Formaldehyde | 2-(1-(Methylamino)propyl)-1H-indole-1-Boc | 56% |

This reaction diversifies the amine functionality, enabling access to secondary and tertiary amines for biological evaluation .

Cross-Coupling Reactions

Halogenated derivatives engage in palladium-catalyzed couplings:

Buchwald–Hartwig Amination

| Reagents/Conditions | Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, XPhos, Cs₂CO₃, 1,4-dioxane, 90°C | tert-Butyl carbamate | 5-((Boc)amino)-2-(1-aminopropyl)-1H-indole-1-Boc | 76% |

Suzuki–Miyaura Coupling

| Reagents/Conditions | Boronic Acid | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Phenylboronic acid | 3-Phenyl-2-(1-aminopropyl)-1H-indole-1-Boc | 68% |

These reactions enable modular construction of complex indole architectures .

Radical Chlorooxidation

Exposure to tert-butyl hypochlorite induces radical-mediated transformations:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| t-BuOCl, EtOAc, 40°C, 16 h | 2-Chloro-3-oxoindoline-2-(1-aminopropyl)-1-Boc | 99% |

This method provides access to chlorinated oxindoles with retained functional group tolerance .

Acylation of the Primary Amine

The amine side chain reacts with acylating agents:

| Reagents/Conditions | Acylating Agent | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride, Et₃N, DCM | Acetyl | 2-(1-Acetamidopropyl)-1H-indole-1-Boc | 89% |

Acylation modulates solubility and bioactivity, as utilized in prodrug strategies .

Decarboxylative Functionalization

Under oxidative conditions, the carboxylate group undergoes decarboxylation:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| t-BuOCl, TEMPO, CH₃CN, N₂, 60°C | 2,3-Dichloroindole derivative | 85% |

This pathway generates halogen-rich intermediates for agrochemical applications .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

The indole structure is prevalent in many bioactive compounds, including those with anticancer properties. Tert-butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate may serve as a scaffold for developing new anticancer agents. Studies have shown that modifications to the indole ring can enhance cytotoxicity against cancer cell lines, making it a candidate for further investigation in drug development.

2. Neurotransmitter Modulation

Indole derivatives are known to interact with neurotransmitter systems. The presence of the aminopropyl group in this compound could influence its ability to modulate neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as depression and anxiety. Research into its pharmacological profile could reveal its efficacy as a therapeutic agent.

Organic Synthesis Applications

1. Synthetic Intermediates

this compound can act as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including alkylation and acylation processes, which are essential for constructing complex organic frameworks . This compound can facilitate the synthesis of substituted indoles and other heterocycles that are valuable in pharmaceutical chemistry.

2. Catalysis

The compound's structural features make it suitable for use in catalytic processes, particularly in asymmetric synthesis where chirality is crucial. Its application in organocatalysis has been explored, demonstrating its potential to catalyze reactions that yield chiral products with high enantiomeric excess .

Biological Studies

1. Interaction with Biological Systems

Research into the interactions of this compound with various biological systems is critical for understanding its therapeutic potential. Studies may include examining its binding affinity to specific receptors or enzymes, as well as its metabolic pathways within biological organisms . Understanding these interactions can help elucidate its role in biological processes and inform future drug design.

2. Antioxidant Activity

The antioxidant properties of indole derivatives are well-documented. Investigating the antioxidant capacity of this compound could provide insights into its potential protective effects against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following compounds share the tert-butyl indole-1-carboxylate scaffold but differ in substituents at the 2- and 3-positions:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., bromo in 16a, cyano in ) reduce electron density on the indole ring, affecting reactivity in nucleophilic substitutions or cross-couplings.

- Steric Effects : Bulky substituents like cyclopropane () or imidazolyl-carbonyl () influence conformational flexibility and binding interactions.

- Hydrogen Bonding: The amino group in the target compound and analogs (e.g., ) enables hydrogen bonding, critical for molecular recognition in drug design .

Comparison of Methods :

- Halogenated analogs (e.g., 16a) require harsh halogenation conditions, while cyanocyclopropyl derivatives () involve cyclopropane ring formation via [2+1] cycloaddition.

- The target compound’s aminopropyl group likely requires reductive amination or protection-deprotection strategies.

Physical and Spectroscopic Properties

Analysis :

- The tert-butyl group consistently appears as a singlet near δ 1.5 in ¹H NMR.

- IR peaks for C=O (carbamate) and C≡N (cyano) are diagnostic for functional group identification.

Biological Activity

tert-Butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, particularly focusing on its role in neuropharmacology and cancer treatment.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- CAS Number : 1934432-59-3

- IUPAC Name : tert-butyl 7-amino-1H-indole-1-carboxylate

Structure

The structure of this compound features an indole core, which is known for its diverse biological activities. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Neuropharmacological Effects

Research indicates that compounds with indole structures can exert significant effects on the central nervous system. For instance, a study highlighted the neuroprotective effects of indole derivatives against amyloid-beta-induced neurotoxicity, suggesting that similar compounds may have therapeutic potential in treating Alzheimer's disease .

Anticancer Properties

Recent investigations into indole derivatives have shown promising anticancer activities. For example, certain modifications at the indole position have been linked to enhanced cytotoxicity against various cancer cell lines. A notable finding indicated that specific alkyl substitutions could significantly increase the growth inhibition of cancer cells .

Case Study: Indole Derivatives in Cancer Treatment

A study focused on the structure-activity relationship (SAR) of indole derivatives demonstrated that compounds with specific substitutions at the 2-position exhibited higher cytotoxicity and induced apoptosis in cancer cells. The mechanism was associated with disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. However, safety assessments indicate potential toxicity, necessitating further studies to evaluate its therapeutic index and side effects .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 1934432-59-3 |

| IUPAC Name | tert-butyl 7-amino-1H-indole-1-carboxylate |

| Neuroprotective Effects | Yes (against Aβ toxicity) |

| Anticancer Activity | Yes (inhibition of cell growth) |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-(1-aminopropyl)-1H-indole-1-carboxylate?

- Synthesis optimization requires careful selection of reaction conditions (e.g., solvent, temperature, and catalysts). For example, in related indole derivatives, reactions in acetonitrile (MeCN) with NaHCO₃ as a base and subsequent treatment with N-chlorosuccinimide (NCS) yield stable intermediates . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., diamine coupling agents) can improve yields.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- 1H/13C NMR is critical for confirming the indole backbone and substituent positions. Peaks corresponding to the tert-butyl group typically appear as singlets at ~1.3–1.5 ppm (1H) and ~80–85 ppm (13C). IR spectroscopy identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹, while mass spectrometry (MS) confirms molecular weight .

Q. How should researchers handle discrepancies between theoretical and experimental elemental analysis data?

- Minor deviations (<0.5%) may arise from residual solvents or hygroscopicity. Dry samples rigorously under vacuum and repeat combustion analysis. For larger discrepancies, verify synthetic intermediates via LC-MS or high-resolution NMR to rule out by-products .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP-III) resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction data refined using SHELX can determine bond angles, torsion angles, and ring puckering parameters. For example, Cremer-Pople coordinates (e.g., amplitude Q and phase angle θ) quantify non-planarity in indole derivatives, which is critical for understanding steric effects . ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty .

Q. What strategies address conflicting data between NMR and X-ray crystallography?

- NMR detects dynamic equilibria (e.g., rotamers), while X-ray captures static conformations. For instance, if NMR suggests multiple conformers but X-ray shows a single structure, variable-temperature NMR or DFT calculations (e.g., Gaussian) can identify low-energy conformers .

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?

- Graph set analysis (e.g., Etter’s formalism) classifies hydrogen bonds into motifs like R₂²(8) rings or C(4) chains. For tert-butyl-protected indoles, weak C–H···O interactions between the carbonyl group and adjacent molecules often stabilize crystal lattices .

Q. What methodologies are recommended for analyzing stereochemical outcomes in derivatives?

- Chiral HPLC or polarimetry ([α]D) confirms enantiopurity. For example, derivatives with [α]D values of −35.3 (c = 1.0 in MeOH) indicate significant optical activity. Circular dichroism (CD) spectroscopy can correlate absolute configuration with Cotton effects .

Q. How can computational tools predict reactivity in functionalization reactions?

- Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For the indole core, C3 is typically reactive, while the tert-butyl group sterically hinders substitution at N1. MD simulations assess solvent accessibility for regioselective modifications .

Safety and Handling

Q. What precautions are necessary given limited toxicity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.